N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(1-Methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a dissymmetric structure. This combination of substituents suggests unique electronic and steric properties, which may influence solubility, bioavailability, and target binding. While direct data on this compound are absent in the provided evidence, its structural analogs in the oxalamide class demonstrate diverse applications, including antiviral, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8(7-16-2)13-11(15)10(14)12-6-9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAPXNDIHBEEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amine derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Preparation of the amine derivative: The amine derivative, such as (1-methoxypropan-2-yl)amine and (thiophen-2-ylmethyl)amine, is synthesized through standard amination reactions.
Reaction with oxalyl chloride: The amine derivatives are reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Antiviral Oxalamides
Compounds such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) () share the oxalamide backbone but differ in substituents. Key distinctions include:
- Substituent Effects : Compound 13’s thiazole and chlorophenyl groups enhance π-π stacking and hydrophobic interactions, critical for HIV entry inhibition. In contrast, the target compound’s thiophene and methoxy-isopropyl groups may favor interactions with sulfur-binding pockets or alter metabolic stability .
- Stereochemistry : Compound 13 is synthesized as a single stereoisomer (36% yield), whereas the target compound’s stereochemical profile is unspecified. Stereochemistry significantly impacts antiviral potency and selectivity .
Umami Flavoring Agents
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) () is a regulatory-approved umami enhancer. Comparisons include:
- Aromatic vs. Aliphatic Substituents : S336’s pyridinylethyl and dimethoxybenzyl groups optimize binding to the T1R1/T1R3 umami receptor. The target compound’s thiophene may impart distinct flavor characteristics due to sulfur’s nucleophilic properties, though its suitability as a flavorant remains untested .
Antimicrobial Oxalamides
The GMC series (), such as GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) , features halogenated aryl and cyclic imide groups. Key differences:
- Electron-Withdrawing Groups : GMC-3’s 4-chlorophenyl enhances electrophilicity, aiding microbial target binding. The target compound’s methoxy-isopropyl (electron-donating) and thiophene (moderately electron-withdrawing) may reduce antimicrobial efficacy compared to halogenated analogs .
- Solubility : The methoxy group in the target compound could improve aqueous solubility over GMC-3’s hydrophobic dioxoisoindolinyl group .
Enzyme-Targeting Oxalamides
- Epoxide Hydrolase Inhibitors : N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) () uses a rigid adamantyl group for enzyme active-site binding. The target compound’s flexible methoxy-isopropyl may reduce binding affinity but increase adaptability to conformational changes in enzymes .
- CYP3A4 Inhibition : N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) () inhibits CYP3A4 by 51% at 10 µM. The target compound’s thiophene may alter CYP interactions due to sulfur’s metabolic susceptibility .
Data Tables
Table 1: Structural and Functional Comparison of Oxalamides
Table 2: Physicochemical Properties (Hypothetical for Target Compound)
| Property | Target Compound | S336 | GMC-3 |
|---|---|---|---|
| Molecular Weight | ~295 g/mol (estimated) | 422.45 g/mol | 373.78 g/mol |
| LogP (Lipophilicity) | ~2.5 (moderate) | 3.1 | 3.8 |
| Solubility | Moderate (methoxy group) | Low | Low |
| Metabolic Stability | Moderate (thiophene) | High | Low (halogen) |
Research Findings and Hypotheses
- Antiviral Potential: The thiophene moiety may mimic thiazole interactions in HIV entry inhibitors (), but the absence of a chlorophenyl group could reduce target affinity .
- Synthase Flexibility : The methoxy-isopropyl group’s conformational flexibility may improve solubility but reduce binding specificity compared to adamantyl-based inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
